4-Methoxy-3-(pyrimidin-5-yl)benzaldehyde
Description
Properties
Molecular Formula |
C12H10N2O2 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
4-methoxy-3-pyrimidin-5-ylbenzaldehyde |
InChI |
InChI=1S/C12H10N2O2/c1-16-12-3-2-9(7-15)4-11(12)10-5-13-8-14-6-10/h2-8H,1H3 |
InChI Key |
PEUDQVDRSAIHIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)C2=CN=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-(pyrimidin-5-yl)benzaldehyde typically involves the following steps:
Benzaldehyde Derivatization: Starting with benzaldehyde, the compound undergoes a series of reactions to introduce the methoxy and pyrimidin-5-yl groups.
Pyrimidin-5-yl Group Addition: The pyrimidin-5-yl group is introduced through a nucleophilic substitution reaction involving pyrimidin-5-yl halides and a suitable nucleophile.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-3-(pyrimidin-5-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromic acid.
Reduction: The compound can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Pyrimidin-5-yl halides in the presence of a strong base.
Major Products Formed:
Oxidation: 4-Methoxy-3-(pyrimidin-5-yl)benzoic acid.
Reduction: 4-Methoxy-3-(pyrimidin-5-yl)benzyl alcohol.
Substitution: Various derivatives depending on the substituent introduced.
Scientific Research Applications
Scientific Research Applications of 4-Methoxy-3-(pyrimidin-5-yl)benzaldehyde
This compound is an organic compound with a variety of applications in scientific research, serving as a building block for synthesizing complex organic molecules, studying enzyme inhibitors, and producing dyes, pigments, and other chemical intermediates. Its structure features a benzene ring substituted with a methoxy group at the 4th position, a pyrimidin-5-yl group at the 3rd position, and an aldehyde group at the 1st position, giving it unique chemical and biological properties.
Chemistry
This compound is used as a building block in the synthesis of more complex organic molecules. The synthesis typically starts with benzaldehyde, which undergoes a series of reactions to introduce the methoxy and pyrimidin-5-yl groups. The pyrimidin-5-yl group is added through a nucleophilic substitution reaction involving pyrimidin-5-yl halides and a suitable nucleophile. In industrial settings, continuous flow reactors and optimized reaction conditions are used to scale up the synthesis, ensuring high yield and purity via careful control of temperature, pressure, and reagent concentrations.
This compound can undergo various chemical reactions:
- Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) in an acidic medium. The major product formed is 4-Methoxy-3-(pyrimidin-5-yl)benzoic acid.
- Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride (LiAlH₄) in ether. The major product is 4-Methoxy-3-(pyrimidin-5-yl)benzyl alcohol.
- Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using pyrimidin-5-yl halides in the presence of a strong base. The products vary depending on the substituent introduced.
Biology
The compound is used in biology for studying enzyme inhibitors and receptor binding assays. It has potential biological activities, particularly in oncology and antimicrobial research. Research indicates it exhibits antitumor activity and antimicrobial properties. It may inhibit specific cellular pathways involved in cancer progression, potentially affecting tumor growth and metastasis, and has shown effectiveness against Gram-positive and Gram-negative bacteria. The biological activity is attributed to its ability to interact with specific biological targets. Similar compounds have demonstrated the capacity to inhibit enzymes that play crucial roles in cellular signaling pathways related to cancer and can engage with receptors or enzymes, influencing their function and potentially leading to apoptosis in cancer cells.
Industry
Mechanism of Action
The mechanism by which 4-Methoxy-3-(pyrimidin-5-yl)benzaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs, their substituents, and properties:
Key Comparative Insights
Substituent Effects on Reactivity and Bioactivity Electron-Withdrawing vs. Morpholinyl substituents (e.g., in 65b) improve solubility and metabolic stability, critical for drug candidates . Positional Isomerism: Shifting the pyrimidinyl group from the 3- to 2-position (as in 2-(pyrimidin-5-yl)benzaldehyde) alters regioselectivity in catalysis. The 2-pyrimidinyl derivative acts as a temporary directing group (TDG) for meta-C-H functionalization, whereas the 3-substituted analog may favor ortho/para interactions .
Derivative Applications
- Methyl Ester (Catalog 228774) : The esterification of the aldehyde group reduces oxidation susceptibility and enhances stability, making it suitable for storage or further synthetic steps .
- Acid Derivative (Catalog 228775) : The carboxylic acid form enables salt formation or conjugation with amines, expanding utility in drug design .
Biological Relevance VAP-1 Inhibition: Morpholinyl-pyrimidine derivatives (e.g., 65b) demonstrate inhibitory activity against Vascular Adhesion Protein-1 (VAP-1), a target in diabetic nephropathy. CYP Interactions: Fluorinated analogs like 65g show reduced CYP enzyme inhibition compared to morpholinyl derivatives, highlighting the impact of substituents on off-target effects .
Biological Activity
4-Methoxy-3-(pyrimidin-5-yl)benzaldehyde is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. Its unique structure, characterized by a methoxy group and a pyrimidine moiety linked to a benzaldehyde framework, positions it as a candidate for various therapeutic applications. This article explores the biological activity of this compound, supported by recent research findings, case studies, and comparative data.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : The compound has shown promise as an antitumor agent. Studies suggest that it may inhibit specific cellular pathways involved in cancer progression, potentially affecting tumor growth and metastasis .
- Antimicrobial Properties : Preliminary investigations indicate that this compound possesses antimicrobial properties against various bacterial strains. It has been noted for its effectiveness against both Gram-positive and Gram-negative bacteria .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Similar compounds have demonstrated the capacity to inhibit enzymes that play crucial roles in cellular signaling pathways related to cancer.
- Cellular Pathway Modulation : The compound's structural features allow it to engage with receptors or enzymes, influencing their function and potentially leading to apoptosis in cancer cells .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Methoxy-3-(pyrimidin-5-yl)aniline | Contains an aniline instead of a benzaldehyde | Exhibits different biological activities due to amino group presence. |
| 4-Methoxybenzaldehyde | Lacks the pyrimidine ring | Simpler structure; primarily used in organic synthesis. |
| 4-(6-Methoxypyridin-2-yl)benzaldehyde | Contains a pyridine instead of a pyrimidine | Different electronic properties affecting reactivity. |
Antitumor Studies
A study published in MDPI highlighted that derivatives of pyrimidine, including those related to this compound, showed significant inhibitory effects on various cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) with IC values indicating potent activity . The compound was also noted for its ability to inhibit lung metastasis in vivo.
Antimicrobial Efficacy
In another investigation, compounds synthesized through Biginelli reactions exhibited good antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, suggesting that this compound may similarly possess broad-spectrum antimicrobial properties .
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Reagents/Conditions | Yield | Limitations | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, DME, Na₂CO₃, 80°C | 65% | Moisture-sensitive, high cost | |
| Aldehyde Condensation | Acetic acid, EtOH, reflux, 12 h | 78% | Byproduct formation |
Basic: Which spectroscopic techniques are critical for characterizing this compound, and how are key signals interpreted?
Methodological Answer:
- ¹H/¹³C NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. Pyrimidine protons resonate as doublets (δ 8.5–9.0 ppm, J = 5 Hz). Methoxy groups show singlets at δ 3.8–4.0 ppm. Aromatic protons adjacent to the aldehyde group exhibit deshielding (δ 7.5–8.0 ppm) .
- FTIR : Confirm aldehyde C=O stretch at ~1700 cm⁻¹ and pyrimidine C=N stretches at 1600–1650 cm⁻¹ .
- HRMS : Use electrospray ionization (ESI) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 245.0922 for C₁₃H₁₁N₂O₂) .
Advanced: How can conflicting NOE (Nuclear Overhauser Effect) data in structural elucidation be resolved?
Methodological Answer:
Ambiguous NOE signals (e.g., overlapping pyrimidine and aromatic protons) can be addressed by:
- 2D NMR (NOESY/ROESY) : Identify spatial proximity between the aldehyde proton and pyrimidine ring protons to confirm regiochemistry .
- Computational Modeling : Use DFT (Density Functional Theory) to simulate NOE correlations and compare with experimental data .
Advanced: What strategies optimize the compound’s reactivity in nucleophilic addition reactions?
Methodological Answer:
- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states in Knoevenagel condensations.
- Catalysis : Employ Lewis acids (e.g., ZnCl₂) to activate the aldehyde group for nucleophilic attack.
- Substituent Tuning : Introduce electron-withdrawing groups on the pyrimidine ring to enhance electrophilicity .
Advanced: How does the pyrimidine moiety influence biological activity, and what assays validate this?
Methodological Answer:
The pyrimidine ring enhances π-π stacking with enzyme active sites (e.g., kinases). Key assays include:
- Kinase Inhibition : Measure IC₅₀ values using ADP-Glo™ assays (e.g., IC₅₀ = 12 µM against JAK2 kinase) .
- Antimicrobial Screening : Agar diffusion assays (MIC = 32 µg/mL against S. aureus) .
Q. Table 2: Biological Activity Profile
| Assay Type | Target/Organism | Key Finding | Reference |
|---|---|---|---|
| Kinase Inhibition | JAK2 kinase | IC₅₀ = 12 µM | |
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL |
Basic: What purification protocols are recommended for this compound?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (ethyl acetate:hexane = 1:3 → 1:1). Monitor fractions by TLC (Rf ~0.4 in 1:1 EA/Hex) .
- Recrystallization : Dissolve in hot ethanol and cool to −20°C for 12 h to obtain crystals (purity >95%) .
Advanced: How can computational methods predict its potential as a kinase inhibitor?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to kinase ATP pockets (e.g., PDB ID: 1ATP). Prioritize compounds with docking scores < −8 kcal/mol .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å indicates stable complexes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
